5-(Methylsulfonyl)quinolin-3-amine

Catalog No.
S2673268
CAS No.
1956341-17-5
M.F
C10H10N2O2S
M. Wt
222.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylsulfonyl)quinolin-3-amine

CAS Number

1956341-17-5

Product Name

5-(Methylsulfonyl)quinolin-3-amine

IUPAC Name

5-methylsulfonylquinolin-3-amine

Molecular Formula

C10H10N2O2S

Molecular Weight

222.26

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3

InChI Key

ABNUYUUFBOJQSY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)N

Solubility

not available

5-(Methylsulfonyl)quinolin-3-amine is a chemical compound characterized by a quinoline ring structure substituted with a methylsulfonyl group at the 5-position and an amine group at the 3-position. This compound belongs to a class of heterocyclic organic compounds known for their diverse biological activities. The methylsulfonyl group enhances the solubility and biological profile of the compound, making it an interesting target for medicinal chemistry.

Typical of quinoline derivatives, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for further functionalization.
  • Reactions with electrophiles: The methylsulfonyl group can undergo electrophilic aromatic substitution, modifying the quinoline ring.
  • Formation of quaternary ammonium salts: By reacting with alkyl halides, the amine can be converted into quaternary ammonium derivatives, which may exhibit enhanced biological activity .

Research indicates that 5-(methylsulfonyl)quinolin-3-amine exhibits significant biological activities, including:

  • Antimicrobial properties: Quinoline derivatives have been shown to inhibit bacterial growth by targeting DNA replication mechanisms .
  • Anticancer effects: Some studies suggest that modifications at the 5-position of quinolines can enhance their ability to bind DNA and exhibit cytotoxicity against cancer cell lines .
  • Anti-inflammatory activity: Compounds in this class have been investigated for their potential as selective inhibitors of cyclooxygenase enzymes, which play a role in inflammation .

The synthesis of 5-(methylsulfonyl)quinolin-3-amine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available quinoline derivatives.
  • Introduction of Methylsulfonyl Group: This can be achieved through reactions involving methylsulfonyl chloride and suitable bases under controlled conditions.
  • Amination Reaction: The introduction of the amine group is commonly performed using amination techniques, such as nucleophilic substitution reactions involving amines .

Example Synthetic Route

A common synthetic route involves:

  • Reacting a nitro-substituted quinoline with methylsulfonyl chloride in the presence of a base.
  • Reducing the nitro group to an amine using catalytic hydrogenation or other reduction methods.

5-(Methylsulfonyl)quinolin-3-amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Research Tool: It can be utilized in studies investigating the mechanisms of action of quinoline derivatives on cellular processes.
  • Chemical Probes: Its unique structure allows it to be used as a probe in biochemical assays to study protein interactions and enzyme activities .

Interaction studies have demonstrated that 5-(methylsulfonyl)quinolin-3-amine can bind effectively to various biological targets, including:

  • DNA Binding Studies: These studies suggest that modifications at specific positions on the quinoline ring significantly influence binding affinity and selectivity toward DNA .
  • Enzyme Inhibition Assays: The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, showing promise as an anti-inflammatory agent .

Several compounds share structural similarities with 5-(methylsulfonyl)quinolin-3-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-(Methylsulfonyl)quinolin-4-amineMethylsulfonyl group at position 6Potentially different biological activity profile
7-(Methylsulfonyl)quinolin-2-amineMethylsulfonyl group at position 7May exhibit enhanced DNA binding properties
5-(Ethoxycarbonyl)quinolin-3-amineEthoxycarbonyl group instead of methylsulfonylDifferent solubility and reactivity

Each of these compounds exhibits unique biological profiles and reactivity patterns due to variations in substitution patterns on the quinoline ring. This structural diversity allows for tailored modifications aimed at enhancing specific biological activities or pharmacokinetic properties.

XLogP3

0.7

Dates

Modify: 2023-08-16

Explore Compound Types